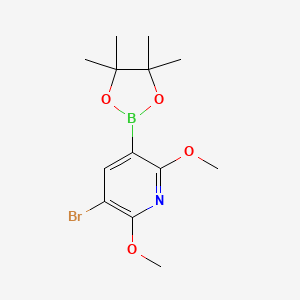
4-cyano-3-formyl-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-3-formyl-N-methylbenzamide, also known as 4-CN-F-NMB, is an important organic compound used in a variety of scientific research applications. It is a crystalline solid that is highly soluble in water, ethanol, and dimethyl sulfoxide. 4-CN-F-NMB is a derivative of benzamide, and its chemical structure consists of a benzene ring with a cyano group, a formyl group, and an N-methyl group attached to it. This compound has been used in a wide range of research applications due to its unique properties, such as its high solubility and low toxicity.
Applications De Recherche Scientifique
4-cyano-3-formyl-N-methylbenzamide has been used in a variety of scientific research applications. It is used as a reactant in the synthesis of various compounds, such as 4-cyano-3-formyl-N-methylbenzamide-2-carboxylic acid, 4-cyano-3-formyl-N-methylbenzamide-2-methyl ester, and 4-cyano-3-formyl-N-methylbenzamide-2-thioester. It is also used as a reactant in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib and the antidepressant drug fluoxetine. In addition, 4-cyano-3-formyl-N-methylbenzamide has been used in the synthesis of various fluorescent dyes, such as fluorescein and rhodamine.
Mécanisme D'action
The mechanism of action of 4-cyano-3-formyl-N-methylbenzamide is not yet fully understood. However, it is believed that the cyano group of 4-cyano-3-formyl-N-methylbenzamide is responsible for its reactivity. The cyano group is known to be a strong electron-withdrawing group, and it has been suggested that this group is responsible for the reactivity of 4-cyano-3-formyl-N-methylbenzamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-cyano-3-formyl-N-methylbenzamide are not yet fully understood. However, it is known that 4-cyano-3-formyl-N-methylbenzamide is not toxic when used in laboratory experiments. In addition, 4-cyano-3-formyl-N-methylbenzamide has been shown to have some anti-inflammatory properties in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-cyano-3-formyl-N-methylbenzamide in laboratory experiments is its high solubility in a variety of solvents. This makes it easy to use in various reactions. In addition, 4-cyano-3-formyl-N-methylbenzamide is not toxic, which makes it safer to use in laboratory experiments. The main limitation of 4-cyano-3-formyl-N-methylbenzamide is its reactivity, which can make it difficult to control the reaction.
Orientations Futures
There are several potential future directions for research into 4-cyano-3-formyl-N-methylbenzamide. One potential direction is to further study the biochemical and physiological effects of 4-cyano-3-formyl-N-methylbenzamide. Another potential direction is to develop more efficient methods for the synthesis of 4-cyano-3-formyl-N-methylbenzamide. Finally, further research could be done to explore the potential applications of 4-cyano-3-formyl-N-methylbenzamide in the pharmaceutical industry.
Méthodes De Synthèse
4-cyano-3-formyl-N-methylbenzamide can be synthesized by a variety of methods. The most commonly used method is a reaction between 4-cyanobenzaldehyde and N-methylbenzamide in aqueous ethanol. This reaction produces 4-cyano-3-formyl-N-methylbenzamide in high yield. Other methods include the reaction of 4-cyanobenzyl bromide and N-methylbenzamide in dimethyl sulfoxide, the reaction of 4-cyanobenzyl chloride and N-methylbenzamide in dimethyl sulfoxide, and the reaction of 4-cyanobenzyl bromide and N-methylbenzamide in aqueous ethanol.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-cyano-3-formyl-N-methylbenzamide involves the reaction of N-methylanthranilic acid with acetic anhydride to form N-methyl-3-acetylanthranilic acid, which is then reacted with phosphorus pentachloride to form N-methyl-3-chloroanthranilic acid. This compound is then reacted with potassium cyanide to form 4-cyano-N-methyl-3-chlorobenzamide, which is finally reacted with formic acid to form 4-cyano-3-formyl-N-methylbenzamide.", "Starting Materials": [ "N-methylanthranilic acid", "acetic anhydride", "phosphorus pentachloride", "potassium cyanide", "formic acid" ], "Reaction": [ "N-methylanthranilic acid + acetic anhydride → N-methyl-3-acetylanthranilic acid", "N-methyl-3-acetylanthranilic acid + phosphorus pentachloride → N-methyl-3-chloroanthranilic acid", "N-methyl-3-chloroanthranilic acid + potassium cyanide → 4-cyano-N-methyl-3-chlorobenzamide", "4-cyano-N-methyl-3-chlorobenzamide + formic acid → 4-cyano-3-formyl-N-methylbenzamide" ] } | |
Numéro CAS |
1289162-36-2 |
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



